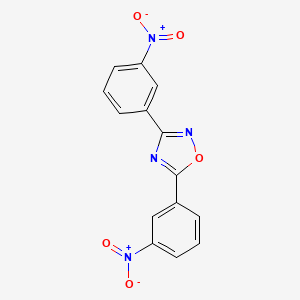

2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene (NPT-TFM) is a synthetic chemical compound that has been used in various scientific research applications. NPT-TFM is a heterocyclic compound that contains a nitrogen atom, a sulfur atom, and a trifluoromethyl group, and is a member of the nitrobenzene family. NPT-TFM has been studied for its potential use in a variety of fields, including biochemistry, physiology, and drug development.

Scientific Research Applications

Organic Synthesis Applications

One significant application of compounds related to "2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene" is in the field of organic synthesis. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has been demonstrated to yield nitroaniline derivatives, which serve as precursors for the synthesis of various heterocyclic compounds such as benzimidazoles, quinoxalines, and benzotriazoles. These findings indicate the potential of nitro-substituted benzene derivatives in synthesizing compounds with various applications in pharmaceuticals and materials science (Pastýříková et al., 2012).

Molecular Electronics

Another interesting application is in the realm of molecular electronics. Molecules containing nitroamine redox centers, similar in structure to the this compound, have been used in electronic devices to exhibit negative differential resistance and significant on-off peak-to-valley ratios. This suggests the potential of such nitro-substituted benzene derivatives in developing high-performance electronic devices (Chen et al., 1999).

Crystal Structure Analysis

In crystal structure analysis, derivatives of this compound have been used to form complex molecular structures. For example, the reaction of a similar compound with silver nitrate produced a centrosymmetric binuclear complex, showcasing the compound's ability to participate in complex formation. Such studies are crucial for understanding the bonding and structural characteristics of molecular complexes, which can have implications in catalysis, materials science, and nanotechnology (Song & Rui-feng, 2005).

Properties

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2S/c13-12(14,15)8-4-5-10(9(7-8)17(18)19)20-11-3-1-2-6-16-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNASCJDCQPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351278 |

Source

|

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389084-12-2 |

Source

|

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)